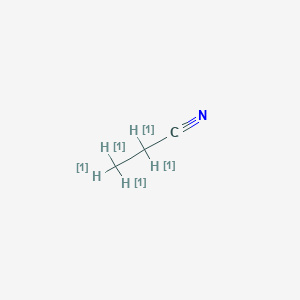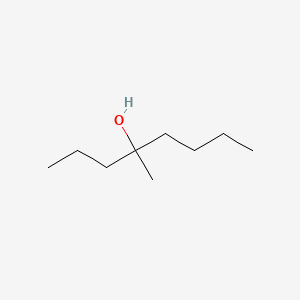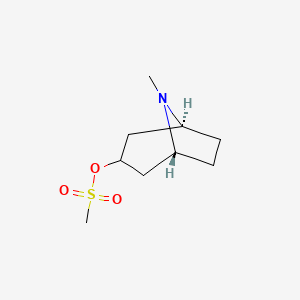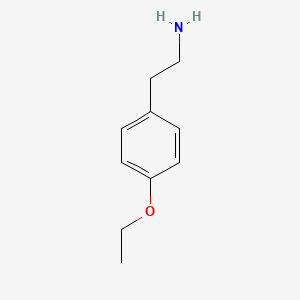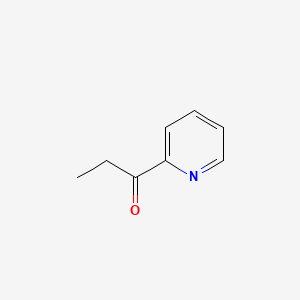
2-丙酰吡啶
概述
描述
2-Propionylpyridine, also known as 1-(2-pyridinyl)-1-propanone, is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, characterized by the presence of a propionyl group attached to the second position of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields of research and industry .
科学研究应用
2-Propionylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and is used in the study of metal complexes.
Medicine: Research has explored its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
准备方法
Synthetic Routes and Reaction Conditions: 2-Propionylpyridine can be synthesized through several methods. One common method involves the reaction of pyridine-2-carbonitrile with ethylmagnesium bromide in an inert atmosphere, followed by acidification with aqueous citric acid solution. The reaction is typically carried out in tetrahydrofuran and diethyl ether at temperatures ranging from -78°C to room temperature .
Industrial Production Methods: In industrial settings, 2-Propionylpyridine is often produced by the reaction of pyridine with propionyl chloride under basic conditions. This method is preferred due to its simplicity and efficiency .
化学反应分析
Types of Reactions: 2-Propionylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the propionyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted pyridine derivatives.
作用机制
The mechanism of action of 2-Propionylpyridine involves its interaction with various molecular targets. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical reactions .
相似化合物的比较
2-Acetylpyridine: Similar in structure but with an acetyl group instead of a propionyl group.
2-Butyryl-pyridine: Contains a butyryl group, making it slightly larger and more hydrophobic.
Uniqueness: 2-Propionylpyridine is unique due to its specific balance of hydrophilicity and hydrophobicity, making it versatile for various applications. Its intermediate size allows it to participate in a wide range of chemical reactions, unlike its smaller or larger counterparts .
属性
IUPAC Name |
1-pyridin-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAZHKPVEROFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334397 | |
| Record name | 2-Propionylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3238-55-9 | |
| Record name | 2-Propionylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3238-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propionylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-propionylpyridine interact with peroxovanadium(V) complexes, and what is the significance of this interaction?
A1: 2-Propionylpyridine acts as a ligand, coordinating with peroxovanadium(V) complexes in solution. [] This interaction leads to the formation of a new seven-coordinate peroxovanadium species, denoted as [OV(O2)2L]−, where L represents the 2-propionylpyridine ligand. [] This coordination is part of a broader study investigating the impact of various 2-acylpyridine derivatives on the reaction equilibrium with peroxovanadium(V) complexes. The research utilizes a combination of multinuclear (1H, 13C, and 51V) magnetic resonance, COSY, and HSQC techniques to elucidate the coordination behavior. [] Understanding such interactions is crucial in fields like bioinorganic chemistry, where peroxovanadium complexes are studied for their potential biological activity and relevance to vanadium-containing enzymes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1584090.png)
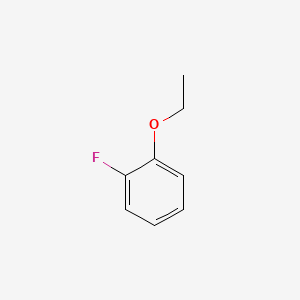

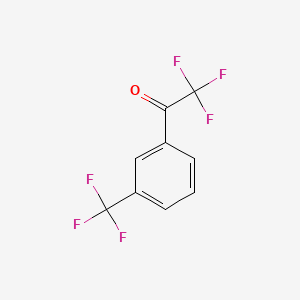
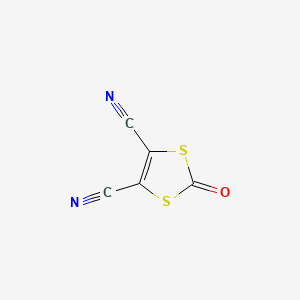

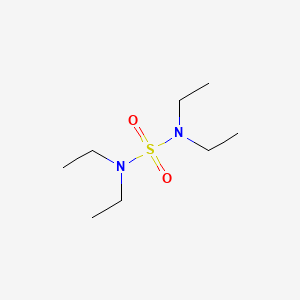
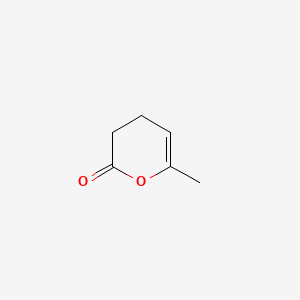
![5-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B1584104.png)
